methyl 3-[3-[(E)-[2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate
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Overview
Description
Methyl 3-[3-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-2-methylbenzoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyrrole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-2-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, which is then coupled with the pyrrole ring through a series of condensation reactions. The final step involves esterification to form the benzoate ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and reduce costs. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 3-[3-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-2-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-[3-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- **3-[(E)-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-2-methylbenzoate
- **2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene derivatives
Uniqueness
Methyl 3-[3-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-2-methylbenzoate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Biological Activity
Methyl 3-[3-[(E)-[2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on antimicrobial and anticancer effects, supported by relevant data and case studies.
Chemical Structure
The compound features a thiazole moiety linked to a pyrrole and benzoate structure, which are known for their biological activities. The presence of the dichloroaniline group is particularly noteworthy due to its implications in enhancing biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar thiazole derivatives. For instance, a related compound demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.004 to 0.045 mg/mL, with the most sensitive bacteria being Enterobacter cloacae and the most resistant being Escherichia coli .
Table 1: Antibacterial Activity of Related Thiazole Derivatives
Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
---|---|---|---|
Compound 8 | 0.004–0.03 | 0.008–0.06 | E. cloacae, S. aureus |
Compound 11 | 0.011 | 0.20 | P. aeruginosa |
Compound 12 | 0.015 | 0.30 | S. typhimurium |
Antifungal Activity
In addition to antibacterial properties, thiazole derivatives have exhibited antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, including Trichoderma viride and Aspergillus fumigatus. The structure–activity relationship suggests that modifications in the thiazole ring can significantly enhance antifungal potency .
Anticancer Activity
Emerging research indicates that compounds similar to this compound may also possess anticancer properties. For example, derivatives have shown effectiveness in reducing cell viability in cancer cell lines such as MCF-7 (breast cancer) and CML cells with IC50 values as low as 7.4 µM .
The anticancer mechanism appears to involve the induction of apoptosis through the inhibition of key survival pathways such as NF-kB and COX-2 expression . Compounds have been shown to promote PARP cleavage and downregulate anti-apoptotic proteins like Bcl-2.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiazole derivatives against a panel of eight bacterial species using microdilution methods. The results indicated that all tested compounds exhibited superior activity compared to standard antibiotics like ampicillin and streptomycin .
- Anticancer Screening : A drug library screening identified novel compounds with significant anticancer activity against multicellular spheroids, indicating potential for further development in cancer therapeutics .
Properties
Molecular Formula |
C25H21Cl2N3O3S |
---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
methyl 3-[3-[(E)-[2-(2,3-dichlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate |
InChI |
InChI=1S/C25H21Cl2N3O3S/c1-13-11-16(15(3)30(13)20-10-5-7-17(14(20)2)24(32)33-4)12-21-23(31)29-25(34-21)28-19-9-6-8-18(26)22(19)27/h5-12H,1-4H3,(H,28,29,31)/b21-12+ |
InChI Key |
UFMPSMBXPJAEAB-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2C)C(=O)OC)C)/C=C/3\C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2C)C(=O)OC)C)C=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3 |
Origin of Product |
United States |
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